N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a structurally complex molecule featuring:
- A 6-methyl-1,3-benzothiazole core linked to a phenyl group.
- A pyridin-2-ylpiperazine moiety connected via an acetamide bridge. This compound’s hybrid architecture merges pharmacophores known for diverse biological activities, including kinase inhibition, receptor modulation, and antimicrobial effects .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c1-18-5-10-21-22(16-18)32-25(28-21)19-6-8-20(9-7-19)27-24(31)17-29-12-14-30(15-13-29)23-4-2-3-11-26-23/h2-11,16H,12-15,17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSIWYIJIHRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need the presence of a catalyst or a specific temperature range.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions might yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood by comparing it to analogs with overlapping pharmacophores or biological targets. Below is a detailed analysis:
Benzothiazole Derivatives
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 2-aminobenzothiazole | Benzothiazole core with an amine group | Lacks the pyridinylpiperazine and acetamide linker | Anti-cancer, anti-inflammatory |
| 6-methylbenzothiazole | Methyl-substituted benzothiazole | No piperazine or pyridine moieties | Used in material science and antimicrobial studies |
| Phenylsulfonylbenzothiazole | Benzothiazole with sulfonylphenyl group | Replaces pyridinylpiperazine with sulfonyl group | Antimicrobial, enzyme inhibitory |
Piperazine-Containing Analogs
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methylbenzothiazol-2-yl)acetamide | Fluorophenyl-piperazine and benzothiazole | Fluorine substituent instead of pyridine | Enhanced metabolic stability and CNS activity |
| N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide | Chlorobenzyl and pyrimidine core | Pyrimidine replaces benzothiazole; chloro substituent | Antipsychotic potential via dopamine D2/5-HT2A receptor binding |
| 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | Methoxyphenyl-piperazine and tetrahydrobenzothiazole | Saturated benzothiazole ring | Improved solubility and anxiolytic activity |
Key Insight : The target compound’s pyridin-2-ylpiperazine group may confer higher selectivity for serotonin receptors (e.g., 5-HT1A/2A) compared to fluorophenyl or methoxyphenyl analogs .
Hybrid Pharmacophore Compounds
Structural-Activity Relationship (SAR) Analysis
- Benzothiazole Core : Essential for DNA intercalation and topoisomerase inhibition .
- Pyridin-2-ylpiperazine : Enhances blood-brain barrier permeability and GPCR modulation .
- Acetamide Linker : Improves solubility and metabolic stability compared to ester or ether linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
